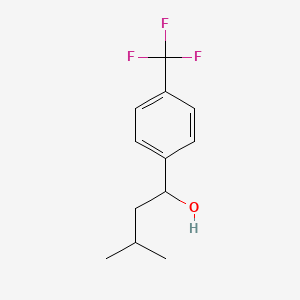

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol

Description

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol is a fluorinated secondary alcohol characterized by a butan-1-ol backbone with a methyl group at the third carbon and a 4-(trifluoromethyl)phenyl substituent at the first carbon. The trifluoromethyl (-CF₃) group confers enhanced lipophilicity and metabolic stability, making this compound of interest in medicinal and agrochemical research.

Properties

IUPAC Name |

3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPPABMDSAXPFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676812 | |

| Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225790-22-6 | |

| Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol can be achieved through several methods. One common approach involves the hydroamination of olefins with nitroarenes. This method, reported by Baran and coworkers, utilizes innovative hydroamination techniques to access sterically hindered amines .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroamination processes, where olefins are reacted with nitroarenes under controlled conditions to yield the desired product. The reaction conditions often include specific temperatures, pressures, and catalysts to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Various alcohol derivatives.

Substitution: A range of substituted phenyl derivatives.

Scientific Research Applications

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored as a potential drug candidate due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Amino-1-[4-(trifluoromethyl)phenyl]butan-1-ol (CAS 233,23553)

- Structure: Differs by replacing the 3-methyl group with a 4-amino (-NH₂) substituent.

- Implications: The amino group increases polarity, likely enhancing water solubility compared to the methyl-substituted analog. Amino groups can participate in hydrogen bonding or serve as sites for further functionalization (e.g., acylation), expanding its utility in drug design .

- Applications: Potential as a precursor for bioactive molecules, though specific data on its activity are unavailable in the evidence.

3-Methyl-3-((4-(trifluoromethyl)phenyl)amino)butan-1-ol

- Structure: Features a methyl group and a 4-(trifluoromethyl)phenylamino (-NHC₆H₄CF₃) group on the same carbon.

- The amino linkage may alter electronic properties, affecting interactions with biological targets (e.g., enzyme active sites) .

4-Phenyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol (CAS 132777-02-7)

- Structure : Contains a phenyl group at the fourth carbon and a 4-(trifluoromethyl)phenyl group at the first carbon.

- Implications :

4-(4-Chlorophenyl)sulfanylbutan-1-ol (CAS 15446-08-9)

- Structure : Replaces the trifluoromethylphenyl group with a 4-chlorophenylsulfanyl (-SC₆H₄Cl) moiety.

- Chlorine’s electronegativity may reduce electron density at the hydroxyl group compared to -CF₃, affecting acidity and reaction kinetics .

Research and Application Insights

- Trifluoromethyl Group Impact : The -CF₃ group in all analogs enhances resistance to oxidative degradation and improves lipid solubility, a critical factor in pharmacokinetics .

- Synthetic Flexibility: Amino and sulfanyl variants demonstrate the adaptability of the butan-1-ol scaffold for introducing diverse functional groups, enabling tailored physicochemical properties .

Biological Activity

3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol is a compound of interest due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, influencing their interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group attached to a phenyl ring, which is known to enhance lipophilicity and metabolic stability, potentially leading to improved biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing trifluoromethyl groups. For instance, a series of related compounds demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 0.070 to 35.8 μM, indicating promising antimicrobial potential .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (μM) |

|---|---|---|

| Compound 3e | MRSA | 0.070 |

| Compound 3f | E. faecalis | 4.66 |

| Compound 3e | M. tuberculosis | 18.7 |

| Compound 3f | M. smegmatis | 35.8 |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Compounds with similar structural motifs were shown to inhibit cell proliferation in cancer cell lines such as HeLa and MCF-7, with IC50 values ranging from low micromolar to submicromolar concentrations . The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis via modulation of Bcl-2 family proteins.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | HeLa | 0.08 | Apoptosis induction |

| Compound B | MCF-7 | 0.33 | Cell cycle arrest |

| Compound C | PC-3 | 1.48 | Bcl-2 modulation |

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, the compound has shown potential anti-inflammatory effects in various models. The trifluoromethyl group has been associated with enhanced interactions with inflammatory mediators, suggesting that derivatives of this compound could serve as lead candidates for anti-inflammatory drugs .

Case Study: Inflammatory Response Modulation

A recent study evaluated the anti-inflammatory effects of a related compound in a mouse model of acute inflammation. The results indicated a significant reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting the hypothesis that trifluoromethyl-containing compounds can modulate inflammatory responses effectively.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous systems. For example, Sonogashira coupling (using bis(triphenylphosphine)palladium(II) chloride and copper iodide) is effective for introducing alkynyl groups to aromatic trifluoromethyl-substituted intermediates . Purification often employs reverse-phase chromatography (e.g., C18 columns) to isolate the target alcohol . Key steps include:

- Activation of aromatic halides (e.g., iodophenyl derivatives).

- Use of nitrogen atmospheres to prevent oxidation.

- Acidic workup (e.g., formic acid) to quench reactions.

Q. How is this compound characterized structurally?

- Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:

- LCMS : To confirm molecular weight (e.g., m/z 744 [M+H]+ observed in similar compounds) .

- HPLC : Retention times (e.g., 1.63 minutes under QC-SMD-TFA05 conditions) aid in purity assessment .

- NMR : Aromatic protons in trifluoromethyl-substituted phenyl groups resonate at δ 7.6–8.4 ppm (1H NMR, DMSO-d6), while hydroxyl protons may appear as broad singlets .

Advanced Research Questions

Q. How can researchers optimize the stereochemical outcome during the synthesis of this compound derivatives?

- Methodological Answer : Chiral auxiliaries or catalysts (e.g., Pd complexes with stereoselective ligands) can control stereochemistry. For example, (4aR)-configured intermediates in related compounds are stabilized by bulky substituents and hydrogen bonding . Advanced techniques include:

- Dynamic NMR : To study rotational barriers in intermediates.

- X-ray crystallography : To resolve absolute configurations of crystalline derivatives .

Q. What strategies address contradictions in reactivity data for trifluoromethyl-substituted alcohols?

- Methodological Answer : Contradictions may arise from the electron-withdrawing effect of the CF₃ group, which alters reaction pathways. Solutions include:

- Competitive inhibition studies : To identify dominant reaction mechanisms (e.g., SN1 vs. SN2).

- DFT calculations : To model transition states and predict regioselectivity .

- Isotopic labeling : ¹⁸O tracing to track hydroxyl group behavior during esterification .

Q. How do solvent and temperature affect the stability of this compound in catalytic reactions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize intermediates in cross-coupling reactions but may promote decomposition at elevated temperatures. Key findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.